molecular formula C7H10N2O B2460733 4-Amino-1,6-dimethylpyridin-2-one CAS No. 5658-83-3

4-Amino-1,6-dimethylpyridin-2-one

Cat. No.: B2460733
CAS No.: 5658-83-3
M. Wt: 138.17
InChI Key: OTJSKSZNESTQBA-UHFFFAOYSA-N
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Description

4-Amino-1,6-dimethylpyridin-2-one is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring

Properties

IUPAC Name

4-amino-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)4-7(10)9(5)2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSKSZNESTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-83-3
Record name 4-amino-1,6-dimethyl-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethylpyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions . This method offers several advantages, including short reaction times and high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,6-dimethylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1,6-dimethylpyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The compound’s amino group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,6-dimethylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

4-Amino-1,6-dimethylpyridin-2-one is a heterocyclic organic compound with significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and microbiology. Its unique structure, characterized by an amino group and two methyl groups on the pyridine ring, contributes to its diverse biological properties.

The compound has the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is known to act as a nucleophile, facilitating various chemical reactions that are essential in the synthesis of more complex molecules. The amino group is particularly crucial for its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research has shown that derivatives of this compound can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. One derivative demonstrated a 68.67% reduction in biofilm formation at a concentration of 20 μM, indicating its efficacy as a dual-action biofilm inhibitor that disrupts quorum sensing and iron uptake mechanisms .

Ghrelin Receptor Agonism

Another significant biological activity of this compound is its role as a ghrelin receptor agonist (GHS-R1a). In vivo studies have shown that compounds derived from this structure can significantly increase food intake in mice, suggesting potential applications in treating cachexia and other metabolic disorders. This orexigenic effect contrasts with the native peptide ghrelin's short-lived action, positioning these derivatives as promising candidates for therapeutic development .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Biofilm Inhibition : A study focused on designing and synthesizing derivatives aimed at inhibiting Pseudomonas aeruginosa biofilms. One compound achieved significant inhibition rates, demonstrating the potential for developing new antimicrobial therapies .
  • Appetite Stimulation : Research on a non-peptidic agonist derived from this compound showed promising results in stimulating appetite through ghrelin receptor activation. This opens avenues for addressing nutritional deficiencies in various patient populations .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compound Amino group at position 4Antimicrobial, orexigenic
3-Aminopyridin-2-one Amino group at position 3Varies; less studied
4-Amino-2,6-dimethylpyridine Lacks carbonyl groupDifferent reactivity; limited applications
1H-Pyrido[2,3-b][1,4]oxazin-2-one Contains additional oxygen atomAltered chemical behavior

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